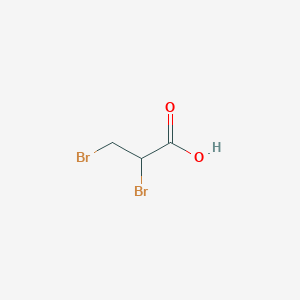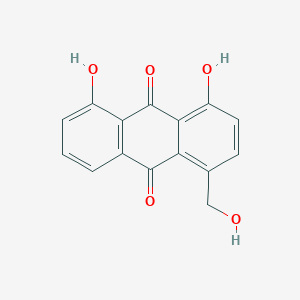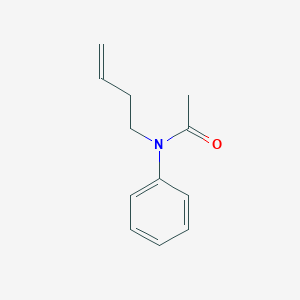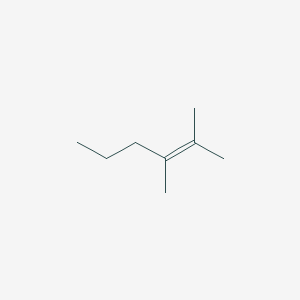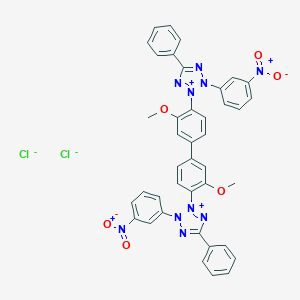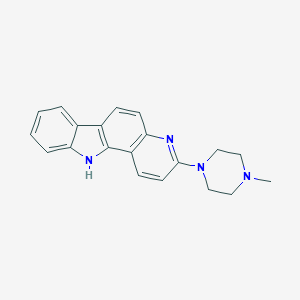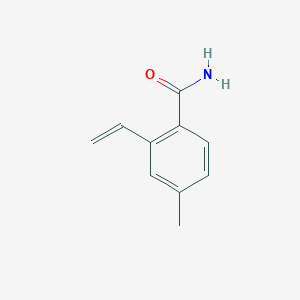
2-Ethenyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. It is a white crystalline substance that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Mechanism Of Action
The mechanism of action of 2-Ethenyl-4-methylbenzamide is not fully understood, but it is believed to interact with various biomolecules in the body, such as proteins and nucleic acids. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
2-Ethenyl-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Ethenyl-4-methylbenzamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. However, one of the limitations is its potential toxicity, which requires careful handling and storage.
Future Directions
There are numerous future directions for the study of 2-Ethenyl-4-methylbenzamide. One direction is the synthesis of new organic compounds based on this compound, which may have enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug delivery systems and tissue engineering should be explored. Finally, the toxicity of this compound should be further investigated, and appropriate safety measures should be taken in its handling and storage.
Conclusion:
In conclusion, 2-Ethenyl-4-methylbenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in drug delivery systems and tissue engineering should be explored.
Synthesis Methods
The synthesis of 2-Ethenyl-4-methylbenzamide can be achieved through various methods, including the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia or hydroxylamine, the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with primary amines, or the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with hydrazine hydrate. One of the most commonly used methods is the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia, which yields 2-Ethenyl-4-methylbenzamide in good yield and purity.
Scientific Research Applications
2-Ethenyl-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of polymers, such as poly(2-Ethenyl-4-methylbenzamidelamide), which has temperature-responsive properties. This polymer has been used in drug delivery systems, tissue engineering, and other biomedical applications. Additionally, 2-Ethenyl-4-methylbenzamide has been used as a starting material in the synthesis of various organic compounds, such as N-arylacrylamides and N-arylpyrroles, which have shown promising biological activities, including anticancer and antimicrobial properties.
properties
CAS RN |
131002-07-8 |
|---|---|
Product Name |
2-Ethenyl-4-methylbenzamide |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-ethenyl-4-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI Key |
XBUCQGODLSJQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
synonyms |
Benzamide, 2-ethenyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



